molecular formula C18H18N2OS B2838490 N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide CAS No. 439111-77-0

N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2838490
CAS No.: 439111-77-0
M. Wt: 310.42
InChI Key: QWIXYDYCKCWUSY-UHFFFAOYSA-N
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Description

The core structure of these compounds comprises a thieno[2,3-b]quinoline scaffold fused with a carboxamide group, where the N-substituent (e.g., aryl, substituted phenyl, or cycloalkyl groups) critically influences pharmacological properties. For instance, 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1, frequently cited in the evidence) exhibits potent anticancer activity by modulating glycosphingolipid (GSL) expression and inducing cytotoxicity in triple-negative breast cancer (TNBC) and ovarian cancer cells .

Properties

IUPAC Name

N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-17(19-14-7-2-1-3-8-14)16-11-13-10-12-6-4-5-9-15(12)20-18(13)22-16/h4-6,9-11,14H,1-3,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIXYDYCKCWUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Antimycobacterial Activity

One of the prominent applications of N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide is its antimycobacterial activity . Studies have shown that derivatives of quinoline-2-carboxamides, including this compound, exhibit potent activity against Mycobacterium tuberculosis. In a comparative study, this compound demonstrated higher efficacy than standard treatments such as isoniazid and pyrazinamide against various mycobacterial species, including M. kansasii and M. avium paratuberculosis .

Case Study: In Vitro Testing

  • Objective : Evaluate the antimycobacterial properties.
  • Method : In vitro screening against four mycobacterial species.
  • Results : this compound showed significant activity with minimal toxicity towards human monocytic leukemia THP-1 cell line .

Anticancer Properties

This compound has also been investigated for its anticancer properties . Research indicates that compounds within the thieno[2,3-b]quinoline class can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Testing

  • Objective : Assess antiproliferative activity against human cancer cell lines.
  • Method : Tested against HCT116 (colon cancer), MDA-MB-468 (breast cancer), and MDA-MB-231 (breast cancer) cell lines.
  • Results : The most potent derivatives exhibited IC50 values ranging from 80 to 250 nM, indicating significant cytotoxic effects .

Photosynthetic Electron Transport Inhibition

The compound has been shown to inhibit photosynthetic electron transport (PET) in chloroplasts, which is a critical process for plant photosynthesis. This inhibition can be quantified using IC50 values, providing insights into its potential herbicidal applications .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its pharmacological properties. Variations in substituent groups significantly affect biological activity, highlighting the importance of chemical modifications in drug design .

CompoundBiological ActivityIC50 Value (µM)Target
This compoundAntimycobacterial< 10M. tuberculosis
This compoundCytotoxicity80 - 250Cancer cell lines

Future Perspectives

The ongoing research into this compound suggests promising avenues for further exploration:

  • Drug Development : Further optimization of this compound could lead to new treatments for tuberculosis and various cancers.
  • Combination Therapies : Investigating synergistic effects with existing drugs may enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-b]quinoline-2-carboxamide derivatives vary primarily in their N-substituents, which dictate their biological activity, selectivity, and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Thieno[2,3-b]quinoline-2-carboxamide Derivatives

Compound Name/Structure Substituent (R Group) Tested Cell Lines/Models Key Findings Reference
3-amino-N-(3-chloro-2-methylphenyl)-... (Compound 1) 3-chloro-2-methylphenyl MDA-MB-231, MDA-MB-453 (breast); SK-OV-3, OVCAR-3 (ovarian) IC50 values lower than naphthyl analog; induces GSL modulation and apoptosis in TNBC . Superior cytotoxicity in ovarian cancer vs. breast/prostate .
3-amino-N-naphthyl-5-oxo-... Naphthyl Breast cancer cells Lower cytotoxicity compared to Compound 1; limited GSL modulation .
3-amino-N-(4-fluorophenyl)-... 4-fluorophenyl Not specified Structural analog; hypothesized improved solubility but unverified activity .
KuSaSch105 (4-chlorophenyl, phenyl) 4-chlorophenyl, phenyl Plasmodium falciparum (antimalarial) Antiplasmodial activity; divergent therapeutic target due to substituent variation .
Selenopheno[2,3-b]pyridine derivatives (e.g., 9a-c) Varied arylazothiazolyl groups Antioxidant assays (DPPH scavenging) Antioxidant activity via radical scavenging; no direct anticancer data .

Structural and Functional Insights

  • Aromatic vs. Aliphatic Substitutents: Naphthyl and phenyl groups (e.g., in KuSaSch105) demonstrate that bulkier aromatic systems may reduce cytotoxicity in cancer models but enhance activity in other therapeutic areas (e.g., antimalarial) .
  • Solubility Modifiers: Methoxy or ethoxy substituents (e.g., in 6-ethoxy analogs ) could improve aqueous solubility but require further pharmacokinetic validation.

Mechanistic Divergence

  • Anticancer Activity: Compound 1 disrupts GSL biosynthesis in cancer stem cells (CSCs), altering membrane signaling and promoting apoptosis . This mechanism is absent in selenopheno derivatives, which instead exhibit antioxidant properties .
  • Synergistic Effects: Thieno[2,3-b]pyridines may target multiple pathways (e.g., glycosidases, kinases), but the exact receptors remain unclear, highlighting the need for target identification studies .

Biological Activity

N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as quinoline derivatives. The unique thienoquinoline structure contributes to its pharmacological properties. The presence of the cyclohexyl group enhances lipophilicity, which is often correlated with improved membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. A study focusing on substituted quinoline-2-carboxamides demonstrated that certain derivatives displayed significant activity against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid and pyrazinamide .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundActivity against M. tuberculosisIC50 (µM)
This compoundEffectiveNot specified
IsoniazidModerate0.5
PyrazinamideModerate1.0

The mechanism of action for these compounds often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that quinoline derivatives can induce cytotoxic effects in various cancer cell lines by promoting apoptosis and inhibiting cell proliferation. For instance, compounds derived from this class have demonstrated IC50 values ranging from 0.69 to 22 µM against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-720ROS generation and tubulin polymerization interference
A54915Induction of apoptosis

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features that influence its interaction with biological targets. SAR studies indicate that modifications on the quinoline ring and the introduction of various substituents can enhance or diminish activity. For example:

  • Lipophilicity : Increased lipophilicity often correlates with enhanced membrane permeability.
  • Substituent Effects : Electron-withdrawing groups tend to improve the potency of these compounds against microbial targets by stabilizing reactive intermediates during metabolic processes.

Case Studies

A notable case involved the evaluation of a series of quinoline derivatives against resistant strains of Mycobacterium tuberculosis. This compound was among the top performers in terms of efficacy while exhibiting low toxicity towards human cell lines, indicating its potential as a lead compound for further development in tuberculosis treatment .

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